5'-Deoxyfluorouridine-13C,15N2
Description
Significance of Isotopic Labeling in Molecular and Cellular Biology Investigations
Stable isotope labeling has become an indispensable tool in molecular and cellular biology, offering profound insights into a wide range of biological processes. silantes.com By introducing non-radioactive isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) into molecules, researchers can track their metabolic fate, interactions, and distribution within cells and organisms. wikipedia.orgcreative-proteomics.com This technique is crucial for metabolic flux analysis, which explains the flow of elements through metabolic pathways. wikipedia.org
The use of stable isotopes allows for the precise quantification of molecules in complex biological samples, enhancing the accuracy of studies in proteomics, metabolomics, and genomics. silantes.commusechem.com For instance, in proteomics, stable isotope labeling by amino acids in cell culture (SILAC) enables the accurate measurement of protein expression levels and post-translational modifications. creative-proteomics.com In metabolomics, it helps in elucidating metabolic pathways and their regulation. silantes.com Furthermore, stable isotope-labeled nucleic acids have revolutionized the study of genetic and epigenetic mechanisms. silantes.com The ability to trace these labeled molecules provides a deeper understanding of cellular physiology and disease. silantes.comsilantes.com
Principles of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling for Research Applications
Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes that are commonly used in biomedical research. creative-proteomics.com The principle behind their use lies in their mass difference compared to the more abundant isotopes, ¹²C and ¹⁴N. This mass difference allows for the detection and quantification of labeled molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com
In ¹³C labeling, a substrate containing ¹³C is introduced into a biological system. numberanalytics.com As the cells metabolize this substrate, the ¹³C atoms are incorporated into various metabolic intermediates. numberanalytics.com By analyzing the distribution of ¹³C in these metabolites, researchers can map the flow of carbon through different metabolic pathways. numberanalytics.com Similarly, ¹⁵N labeling is used to trace the metabolism of nitrogen-containing compounds like amino acids and nucleotides. mdpi.com Uniformly ¹⁵N-labeled glutamine, for example, can be used to enrich a variety of downstream nitrogen-containing metabolites. mdpi.com
The combination of ¹³C and ¹⁵N labeling is particularly powerful in proteomics and metabolomics. nih.govresearchgate.net It allows for the simultaneous tracking of both carbon and nitrogen, providing a more comprehensive picture of metabolic networks. researchgate.net These labeled compounds serve as excellent internal standards for quantitative MS analysis, helping to overcome issues like ion suppression and ensuring accurate measurements. acs.org
Overview of 5'-Deoxyfluorouridine as a Nucleoside Analog Precursor in Research
5'-Deoxy-5-fluorouridine (doxifluridine) is a second-generation nucleoside analog that serves as a prodrug for the well-known antimetabolite 5-fluorouracil (B62378) (5-FU). wikipedia.org Its structure is designed to improve oral bioavailability compared to 5-FU. wikipedia.org In the body, 5'-Deoxyfluorouridine is converted to 5-FU, primarily by the enzyme thymidine (B127349) phosphorylase, which is found in high levels in various types of cancer cells. wikipedia.orgresearchgate.net
The mechanism of action of 5'-Deoxyfluorouridine relies on its conversion to 5-FU, which then undergoes further metabolic activation to form cytotoxic nucleotides. researchgate.netgoogleapis.com These active metabolites interfere with DNA and RNA synthesis, leading to cell death. wikipedia.orgresearchgate.net Because of its targeted activation in tumor tissues, 5'-Deoxyfluorouridine has been a subject of extensive research as a cytostatic agent. wikipedia.org Its role as a precursor to a key anticancer agent makes its isotopically labeled forms, such as 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, valuable tools for studying its metabolic pathways and mechanism of action in detail.
Properties
Molecular Formula |
C₈¹³CH₁₁F¹⁵N₂O₅ |
|---|---|
Molecular Weight |
249.17 |
Synonyms |
Doxifluridine-13C,15N2 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of 5 Deoxyfluorouridine 13c,15n2
Methodologies for the Chemical Synthesis of Isotopically Labeled Nucleosides
The synthesis of isotopically labeled nucleosides like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is a meticulous process that involves the strategic incorporation of stable isotopes into either the pyrimidine (B1678525) base or the sugar moiety. This process requires careful selection of precursors and reaction conditions to ensure high yields and correct stereochemistry.
Precursor Selection and Incorporation of ¹³C and ¹⁵N Atoms
The creation of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ begins with the synthesis of the isotopically labeled nucleobase, 5-fluorouracil-¹³C,¹⁵N₂. The labels are introduced into the pyrimidine ring using enriched starting materials. For instance, the pyrimidine ring can be constructed using precursors such as [¹³C, ¹⁵N₂]-urea, which provides the C2, N1, and N3 atoms, and ¹³C-labeled bromoacetic acid to furnish other carbon atoms of the ring. researchgate.netnih.gov An alternative enzymatic approach for pyrimidine biosynthesis uses specifically labeled aspartate, which is a major contributor of atoms to the pyrimidine ring, allowing for various labeling patterns. nih.gov
Once the labeled 5-fluorouracil (B62378) is synthesized, it is coupled with a suitable sugar derivative. For 5'-Deoxyfluorouridine, the sugar is a 5'-deoxyribose derivative. The synthesis of this specific sugar can be complex. A common general strategy for deoxyribonucleosides involves synthesizing a ribonucleoside first, followed by chemical modification to remove the 2'-hydroxyl group, a process known as deoxygenation. wikipedia.org
The key step is the N-glycosylation, where the labeled pyrimidine base is attached to the sugar moiety. The most widely used method for this is the silyl-Hilbert-Johnson or Vorbrüggen glycosylation. wikipedia.orgresearchgate.net In this reaction, a silylated derivative of the labeled 5-fluorouracil is reacted with a protected 5'-deoxyribose derivative, typically an acetylated or benzoylated version, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netmdpi.com This reaction forms the crucial C-N glycosidic bond.
Table 1: Potential Labeled Precursors for the Synthesis of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂
| Precursor | Labeled Atoms Provided | Target Moiety |
|---|---|---|
| [¹³C, ¹⁵N₂]-Urea | ¹³C at C2, ¹⁵N at N1 & N3 | Pyrimidine Ring |
| [¹³C]-Bromoacetic Acid | ¹³C at C5 | Pyrimidine Ring |
| [¹³C]-Potassium Cyanide | ¹³C at C2 | Pyrimidine Ring |
| [¹⁵N]-Ammonia | ¹⁵N at N1 or N3 | Pyrimidine Ring |
| [U-¹³C]-Glucose | Uniform ¹³C labeling | Ribose (if applicable) |
| [¹³C, ¹⁵N]-Aspartate | ¹³C and ¹⁵N atoms | Pyrimidine Ring (Enzymatic) |
Stereochemical Considerations in Labeled Nucleoside Synthesis
A critical challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the sugar) to obtain the biologically active β-anomer. In the synthesis of ribonucleosides using the Vorbrüggen method, the presence of a protecting group (like acetyl or benzoyl) at the C2' position plays a crucial role. wikipedia.orgresearchgate.net This group provides neighboring group participation, forming a cyclic cation intermediate that shields the α-face of the ribose ring. wikipedia.org Consequently, the nucleophilic attack by the silylated pyrimidine base occurs preferentially from the β-face, leading to the desired β-nucleoside with high stereoselectivity. researchgate.net
However, the synthesis of 2'-deoxyribonucleosides, such as the parent structure of 5'-Deoxyfluorouridine, is more challenging because there is no 2'-hydroxyl group to direct the incoming nucleobase. wikipedia.org Without this neighboring group participation, the reaction proceeds through a less stable oxocarbenium ion, which can be attacked from either the α or β face, often resulting in a mixture of anomers. wikipedia.org To overcome this, specific strategies are employed, such as using particular solvents and catalysts or starting with a ribonucleoside and performing a stereospecific deoxygenation at the 2' position. wikipedia.org Another approach involves the coupling of a metal salt of the heterocycle with a protected sugar halide, which can provide good stereoselectivity for deoxyribonucleosides. tandfonline.com
Validation of Isotopic Purity and Positional Labeling Fidelity
After synthesis, it is imperative to confirm the chemical structure, the exact positions of the isotopic labels, and the percentage of enrichment. This validation is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Characterization of Labeled Compound Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. For 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, a suite of NMR experiments is used:
¹³C NMR: Directly detects the incorporated ¹³C atoms. The chemical shifts confirm their position in the pyrimidine ring. For example, the ¹³C chemical shift for C5 in a 5-fluorouracil derivative would be distinct. nih.govresearchgate.net
¹⁵N NMR: Directly observes the ¹⁵N nuclei, confirming their incorporation into the N1 and N3 positions of the pyrimidine ring.
¹⁹F NMR: As fluorine-19 is a high-abundance, spin-active nucleus, ¹⁹F NMR is highly sensitive to the local electronic environment and confirms the presence and position of the fluorine atom at C5. biophysics.org
A key feature in the NMR spectra of this compound is the presence of spin-spin coupling between the isotopic labels. The observation of one-bond ¹³C-¹⁵N coupling constants (¹J(C2-N1), ¹J(C2-N3)) provides unambiguous proof of the connectivity and position of the labels within the pyrimidine ring. nih.govnih.govrsc.org Two-dimensional correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate the chemical shifts of directly bonded nuclei (e.g., ¹H-¹³C, ¹H-¹⁵N), further solidifying the structural assignment. d-nb.info
Table 2: Representative NMR Data for Labeled Pyrimidine Nucleosides
| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Constant (J) | Information Provided |
|---|---|---|---|
| ¹H (H6) | 7.5 - 8.5 | ³J(H6-F5) ≈ 6-7 Hz | Confirms proton environment and coupling to fluorine |
| ¹³C (C2) | 148 - 152 | ¹J(C2-N1), ¹J(C2-N3) ≈ 15-20 Hz | Position of ¹³C label and connectivity to ¹⁵N |
| ¹³C (C4) | 155 - 160 | ²J(C4-F5) | Confirms proximity to fluorine |
| ¹⁵N (N1, N3) | 140 - 170 | ¹J(N-C) | Position of ¹⁵N labels |
| ¹⁹F (F5) | -165 to -175 | ³J(F5-H6) ≈ 6-7 Hz | Position of fluorine and coupling to proton |
Note: Exact chemical shifts and coupling constants are dependent on the solvent and specific molecular structure. Data is representative and compiled from various sources. researchgate.netbiophysics.orgnih.govresearchgate.net
Quantification of Isotopic Enrichment Levels
Mass spectrometry (MS) is the primary technique used to determine the level of isotopic enrichment. almacgroup.comrsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can distinguish between molecules with very small mass differences, such as those differing by the presence of a single ¹³C or ¹⁵N isotope versus their natural abundance counterparts. almacgroup.comresearchgate.net
The general procedure for quantifying isotopic enrichment involves the following steps:
Analysis of the Unlabeled Standard: An unlabeled sample of 5'-Deoxyfluorouridine is analyzed to determine its natural isotopic distribution. This provides a baseline for the contribution of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N).
Analysis of the Labeled Compound: The synthesized 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is analyzed under the same conditions. The mass spectrum will show a cluster of peaks corresponding to molecules with different levels of isotopic incorporation.
Data Correction: The raw intensity data from the labeled sample's mass spectrum is corrected by subtracting the contribution of natural isotopes, which is calculated from the unlabeled standard's spectrum. researchgate.net
Enrichment Calculation: The isotopic enrichment is calculated by comparing the corrected intensities of the mass peaks. For 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, the target molecule has a mass increase of +3 Da (one ¹³C and two ¹⁵N atoms) compared to the unlabeled monoisotopic mass. The percentage of isotopic enrichment is the ratio of the intensity of the fully labeled peak (M+3) to the sum of intensities of all isotopic variants (unlabeled, partially labeled, and fully labeled). almacgroup.comresearchgate.net
Specialized software can be used to perform these corrections and calculations by comparing the experimentally measured isotopic distribution with theoretical distributions for different enrichment levels. nih.govnih.gov
Table 3: Example Calculation of Isotopic Enrichment from MS Data
| Isotopologue | Mass Shift (Da) | Measured Relative Intensity (%) | Corrected Relative Intensity (%) |
|---|---|---|---|
| Unlabeled | M | 2.5 | 1.8 |
| Partially Labeled (e.g., ¹³C or ¹⁵N₂) | M+1, M+2 | 5.5 | 4.2 |
| Fully Labeled (¹³C, ¹⁵N₂) | M+3 | 92.0 | 94.0 |
| Total | 100.0 | 100.0 | |
| Calculated Isotopic Purity | 94.0% |
Note: This table is illustrative. The corrected intensities are obtained after subtracting the natural abundance contributions from the measured intensities. The final isotopic purity is the relative percentage of the fully labeled species.
Advanced Analytical Methodologies for the Characterization of 5 Deoxyfluorouridine 13c,15n2 and Its Metabolites in Research Studies
Mass Spectrometry-Based Approaches for Isotope Tracing and Quantification
Mass spectrometry (MS) is a primary tool in stable isotope tracing studies due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z). researchgate.net When coupled with chromatographic separation techniques, it allows for the resolution and identification of a wide array of metabolites in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying metabolites in biological fluids and cell extracts. In studies involving 5'-Deoxyfluorouridine-¹³C,¹⁵N2, LC is first used to separate the parent compound from its various metabolites. The eluent is then introduced into a mass spectrometer, which detects the unique mass of the ¹³C and ¹⁵N-labeled molecules.
Research has shown that 5'-Deoxyfluorouridine is metabolized into several key compounds. nih.govresearchgate.net The primary metabolic pathway involves the conversion to 5-fluorouracil (B62378) (5-FU), which is then further anabolized into active nucleotides or catabolized. clinpgx.orgresearchgate.net When using the labeled tracer, these metabolites will retain the isotopic labels, allowing for their definitive identification. For example, the pyrimidine (B1678525) ring of 5'-Deoxyfluorouridine contains two nitrogen atoms and four carbon atoms. With the ¹³C,¹⁵N2 label, the resulting 5-FU metabolite will be 3 Daltons heavier than its unlabeled version (one ¹³C and two ¹⁵N atoms, as the other carbons are lost in the conversion from the ribose moiety).
Tandem mass spectrometry (LC-MS/MS) enhances specificity by selecting a specific metabolite ion (a precursor ion), fragmenting it, and then analyzing the resulting fragment ions. This process provides structural information and allows for highly selective and sensitive quantification. nih.govumcutrecht.nl Assays using UPLC-MS/MS have been developed for the reliable quantitative analysis of 5'-dFUR and its metabolites in plasma. nih.gov By monitoring the specific mass transitions of the labeled compounds, researchers can accurately profile the metabolic fate of 5'-Deoxyfluorouridine-¹³C,¹⁵N2.
| Compound | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Δm) | Expected Metabolite |
|---|---|---|---|---|
| 5'-Deoxyfluorouridine (Parent) | 246.0757 | 249.0732 | +3 | Tracer Compound |
| 5-Fluorouracil (5-FU) | 130.0124 | 133.0099 | +3 | Active Metabolite |
| 5,6-Dihydro-5-fluorouracil (DHFU) | 132.0281 | 135.0256 | +3 | Catabolite |
| α-Fluoro-β-alanine (FBAL) | 105.0328 | 106.0358 | +1 | Catabolite (loses labeled nitrogens and one labeled carbon) |
| Fluorodeoxyuridine monophosphate (FdUMP) | 324.0291 | 327.0266 | +3 | Active Nucleotide |
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile compounds after chemical derivatization. unibas.it It offers high chromatographic resolution and is widely used for metabolic flux analysis by determining the carbon isotopologue distribution in metabolites. frontiersin.orgnih.gov
In this approach, after incubation with 5'-Deoxyfluorouridine-¹³C,¹⁵N2, metabolites are extracted and derivatized to increase their volatility, for example, by silylation. unibas.it The derivatized sample is injected into the GC, which separates the components. The mass spectrometer then analyzes the electron impact (EI) fragmentation patterns of the metabolites. The mass spectrum of a labeled metabolite will show a different isotopologue distribution compared to its unlabeled counterpart. By analyzing the relative abundances of these mass isotopologues for specific fragments, researchers can deduce the extent and position of ¹³C incorporation, providing detailed insights into the activity of metabolic pathways. nih.gov
| Metabolite (as TMS-derivative) | Fragment Description | Unlabeled Fragment m/z | Expected Labeled Fragment m/z (from ¹³C,¹⁵N2 tracer) |
|---|---|---|---|
| 5-FU-(TMS)₂ | Molecular Ion [M]⁺ | 274 | 277 |
| 5-FU-(TMS)₂ | [M-CH₃]⁺ | 259 | 262 |
| 5-FU-(TMS)₂ | Fragment containing pyrimidine ring | Variable | Variable +3 |
High-resolution mass spectrometry (HRMS), available on platforms like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. thermofisher.comresearchgate.net This capability is critical in metabolomics and isotope tracing studies to differentiate between ions with very similar m/z values. nih.govpnnl.gov
When analyzing the metabolites of 5'-Deoxyfluorouridine-¹³C,¹⁵N2, HRMS can resolve the isotopic fine structure of a metabolite, which arises from the presence of naturally abundant isotopes (like ¹³C and ¹⁵N) in addition to the deliberately introduced labels. nih.gov This allows for the unambiguous determination of the elemental composition of a metabolite and the precise quantification of the abundance of each isotopologue. nih.gov The high mass accuracy ensures that the labeled metabolites are distinguished from isobaric interferences from the biological matrix, leading to more reliable and accurate data for metabolic modeling. nih.gov
| Isotopologue | Elemental Formula | Description | Calculated Exact Mass (Da) |
|---|---|---|---|
| M₀ (Unlabeled) | C₄H₃FN₂O₂ | Naturally abundant isotopes only | 130.0124 |
| M+1 | C₃¹³CH₃FN₂O₂ | One natural abundance ¹³C | 131.0158 |
| M+3 (Tracer-derived) | C₃¹³CH₃F¹⁵N₂O₂ | From ¹³C,¹⁵N2 labeled tracer | 133.0099 |
One of the most critical applications of stable isotope-labeled compounds is their use as internal standards for accurate quantification via isotope dilution mass spectrometry. nucleosyn.com 5'-Deoxyfluorouridine-¹³C,¹⁵N2 is ideally suited for this purpose when measuring its unlabeled counterpart, 5'-Deoxyfluorouridine, in biological samples. caymanchem.com
The methodology involves adding a known amount of the labeled 5'-Deoxyfluorouridine-¹³C,¹⁵N2 to the sample prior to any extraction or processing steps. The labeled standard and the unlabeled analyte behave almost identically during sample preparation, chromatography, and ionization. umcutrecht.nl Therefore, any sample loss will affect both compounds equally. By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to the known amount of the labeled internal standard, a highly accurate and precise concentration of the analyte can be calculated, correcting for variations in sample recovery and matrix effects. nvkc.nl
| Compound | Role | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) for MS/MS |
|---|---|---|---|
| 5'-Deoxyfluorouridine | Analyte | 247.0830 | 117.0349 (Deoxyribose fragment) |
| 5'-Deoxyfluorouridine-¹³C,¹⁵N2 | Internal Standard | 250.0805 | 117.0349 (Deoxyribose fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for tracing metabolic pathways. uncnri.org It provides information on the chemical environment of specific atoms within a molecule.
While ¹³C NMR at natural abundance (~1.1%) is often limited by low sensitivity, the use of ¹³C-enriched compounds like 5'-Deoxyfluorouridine-¹³C,¹⁵N2 overcomes this limitation. nih.govresearchgate.netscispace.com After administration of the labeled compound, ¹³C NMR analysis of cell extracts or biofluids can directly detect the ¹³C-labeled carbons in the resulting metabolites.
Each carbon atom in a molecule has a characteristic chemical shift in the ¹³C NMR spectrum, which is sensitive to its local chemical environment. libretexts.orgthieme-connect.de By observing which metabolite signals in the spectrum are enhanced due to ¹³C enrichment, researchers can identify the products of 5'-Deoxyfluorouridine metabolism. Furthermore, the specific position of the ¹³C label within the metabolite's structure can be determined, providing unambiguous evidence for a particular metabolic transformation. This allows for the direct mapping of carbon atom transitions through metabolic pathways. uncnri.org For instance, the transfer of the labeled pyrimidine ring from 5'-dFUR to 5-FU and then its incorporation into nucleotides can be directly observed, confirming the activity of the involved enzymes. nih.gov
| Metabolite | Carbon Atom Position (in Pyrimidine Ring) | Expected State | Information Gained |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | C2, C4, C5, C6 | One or more positions will be ¹³C-enriched | Confirms conversion of 5'-dFUR to 5-FU |
| Fluorouridine monophosphate (FUMP) | C2, C4, C5, C6 | One or more positions will be ¹³C-enriched | Traces the pathway to RNA synthesis precursors |
| Fluorodeoxyuridine monophosphate (FdUMP) | C2, C4, C5, C6 | One or more positions will be ¹³C-enriched | Traces the pathway to DNA synthesis inhibitors |
15N NMR Spectroscopy for Nitrogen Metabolism and Structural Dynamics
The incorporation of stable isotopes, specifically ¹⁵N, into the 5'-Deoxyfluorouridine molecule provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies. ¹⁵N NMR is particularly advantageous for investigating nitrogen metabolism and the structural dynamics of the compound and its subsequent metabolites. wikipedia.org Unlike the more abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-½ nucleus of ¹⁵N allows for the acquisition of high-resolution spectra with narrower line widths, making it ideal for detailed molecular analysis. wikipedia.org
In the context of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, ¹⁵N NMR enables the direct tracking of the nitrogen atoms within the pyrimidine ring. As the parent compound is metabolized, the ¹⁵N labels serve as reporters, allowing researchers to trace the fate of the nitrogen atoms and identify the chemical structure of nitrogen-containing metabolites. nih.gov This is crucial for elucidating the metabolic pathways, as it provides unambiguous evidence of bond cleavages and formations involving the nitrogen atoms. For example, enzymatic degradation of the pyrimidine ring can be monitored by observing the changes in the chemical environment of the ¹⁵N nuclei. nih.gov
Furthermore, ¹⁵N NMR spectroscopy is a highly effective method for probing the structural dynamics of molecules. researchgate.net The ¹⁵N chemical shifts and coupling constants are sensitive to the local electronic environment and molecular conformation. By analyzing these parameters, researchers can gain insights into tautomeric equilibria, hydrogen bonding interactions, and changes in molecular geometry upon binding to biological macromolecules such as enzymes or nucleic acids. researchgate.net The dual labeling with ¹³C and ¹⁵N is particularly synergistic, as it allows for the measurement of ¹³C-¹⁵N coupling constants, which provide valuable constraints for determining molecular structure and conformation in solution. rsc.org
Table 1: Illustrative ¹⁵N NMR Chemical Shift Data for Tracking Metabolism
| Compound | Nitrogen Position | Hypothetical ¹⁵N Chemical Shift (ppm) | Metabolic Implication |
|---|---|---|---|
| 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ | N1 | ~140 | Parent drug pyrimidine ring intact |
| 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ | N3 | ~165 | Parent drug pyrimidine ring intact |
| Metabolite A (e.g., 5-Fluorouracil) | N1 | ~142 | Cleavage of the glycosidic bond |
| Metabolite A (e.g., 5-Fluorouracil) | N3 | ~168 | Cleavage of the glycosidic bond |
| Metabolite B (e.g., α-fluoro-β-ureidopropionic acid) | Ureido N | ~90 | Catabolic breakdown of the pyrimidine ring |
Multi-dimensional NMR Techniques for Complex Biochemical Systems
In complex biological matrices, one-dimensional (1D) NMR spectra are often hampered by severe signal overlap, making unambiguous identification and characterization of metabolites challenging. Multi-dimensional NMR techniques, particularly those leveraging the dual ¹³C and ¹⁵N labeling of 5'-Deoxyfluorouridine, are essential for overcoming these limitations. nih.gov By dispersing signals across two or more frequency dimensions, these experiments enhance resolution and allow for the detailed structural elucidation of the parent compound and its metabolites within intricate biochemical systems. nih.gov
Heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are workhorses in this field. reddit.com
¹H-¹⁵N HSQC: This experiment correlates nitrogen atoms with their directly attached protons. It provides a unique fingerprint for each N-H group in the molecule, simplifying complex spectra.
¹H-¹⁵N HMBC: This technique reveals correlations between nitrogen atoms and protons that are two or three bonds away. It is invaluable for establishing connectivity within a molecule and for piecing together the structure of unknown metabolites. reddit.com
The presence of both ¹³C and ¹⁵N labels enables more advanced triple-resonance experiments (e.g., HNC, HNCO), which are fundamental in protein NMR but can be adapted for metabolite studies. nih.gov These experiments correlate the backbone atoms of a molecule, providing unambiguous resonance assignments and structural information. For 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, experiments like a 2D ¹⁵N-¹³C correlation could directly map the connectivity of the labeled core structure, providing a powerful tool for identifying metabolites where this core is modified. nih.govmeihonglab.com These multi-dimensional techniques are critical for resolving the complex mixture of signals present in cell extracts or biofluids, enabling the confident identification of metabolic products. nih.gov
Application of NMR in Preclinical Metabolic Screening
NMR-based metabolic screening plays a crucial role in preclinical drug development by providing detailed insights into the metabolic fate of a drug candidate. The use of isotopically labeled compounds like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ significantly enhances the sensitivity and specificity of these screening studies. nih.govmeihonglab.com By using ¹³C- or ¹⁵N-edited NMR experiments, it is possible to selectively observe signals from the drug and its metabolites, effectively filtering out the overwhelming background signals from endogenous molecules in biological samples (e.g., cell culture media, plasma, urine). nih.gov
This "isotopic filtering" approach allows for the detection and quantification of metabolites at very low concentrations. For instance, a ¹H-¹³C HSQC spectrum of a urine sample from a study subject would specifically reveal the proton and carbon signals of the drug and all its ¹³C-containing metabolites, providing a comprehensive metabolic profile. Changes in this profile over time can be used to determine the pharmacokinetics of the parent drug and its major metabolites.
Furthermore, NMR is a non-destructive technique, which allows for the repeated analysis of the same sample or its use for further analysis by other methods, such as mass spectrometry. nih.gov In preclinical screening, NMR can rapidly identify the major metabolic pathways, highlight the formation of potentially reactive or unusual metabolites, and provide quantitative data on metabolic rates, all of which are critical for evaluating the drug candidate's disposition and potential for bioactivation. nih.gov
Table 2: Illustrative Data from a ¹³C-Filtered NMR Preclinical Screen
| Analyte | Biological Matrix | Time Point (Post-Administration) | Relative Concentration (%) | Analytical Method |
|---|---|---|---|---|
| 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ | Plasma | 1 hour | 85 | ¹H-¹³C HSQC |
| Metabolite A (¹³C,¹⁵N₂) | Plasma | 1 hour | 15 | ¹H-¹³C HSQC |
| 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ | Urine | 8 hours | 40 | ¹³C Direct Detect NMR |
| Metabolite A (¹³C,¹⁵N₂) | Urine | 8 hours | 50 | ¹³C Direct Detect NMR |
| Metabolite B (¹³C,¹⁵N₂) | Urine | 8 hours | 10 | ¹³C Direct Detect NMR |
Integration of Analytical Platforms for Comprehensive Metabolomic and Fluxomic Studies
While advanced NMR techniques provide unparalleled structural and quantitative information, a truly comprehensive understanding of the metabolic impact of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ requires the integration of multiple analytical platforms. nih.gov Combining NMR spectroscopy with mass spectrometry (MS)-based approaches, such as liquid chromatography-mass spectrometry (LC-MS), creates a powerful synergy for metabolomic and fluxomic studies. nih.gov
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov Fluxomics takes this a step further by seeking to measure the rates of metabolic reactions. The stable isotope labels in 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ are central to flux analysis.
The integrated workflow typically proceeds as follows:
NMR Spectroscopy: Provides initial identification of major metabolites and their structures directly in complex mixtures. The non-destructive nature of NMR allows for quantitative analysis without the need for extensive sample preparation or chromatographic separation. nih.gov
LC-MS: Offers superior sensitivity for detecting low-abundance metabolites and provides accurate mass measurements that aid in formula determination. LC-MS can separate isomers and provide complementary structural information through fragmentation patterns (MS/MS).
Metabolic Flux Analysis (MFA): By tracking the incorporation of the ¹³C and ¹⁵N labels from the parent drug into downstream metabolites, MFA can quantify the activity of specific metabolic pathways. nih.gov For example, by measuring the isotopic enrichment in central carbon metabolites after administration of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, researchers can determine how the drug perturbs cellular energy metabolism or nucleotide synthesis pathways. nih.govcas.cz
This multi-platform approach leverages the strengths of each technique: NMR for structural elucidation and unbiased quantification, and MS for sensitivity and throughput. The combined data provides a holistic view of the drug's metabolism and its broader effects on the cellular metabolic network, which is essential for understanding its mechanism of action and off-target effects. researchgate.net
Investigation of Metabolic Fate and Biochemical Pathways Using 5 Deoxyfluorouridine 13c,15n2 As a Tracer
Elucidation of Nucleotide Biosynthesis and Salvage Pathways
Stable isotope tracing provides a dynamic picture of how cells synthesize and recycle the building blocks of DNA and RNA. The dual labeling of 5'-Deoxyfluorouridine with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) allows for the simultaneous tracking of these elements as they are incorporated into various biomolecules. nih.govnih.gov This approach is instrumental in understanding the complexities of nucleotide metabolism.
Tracing of Carbon and Nitrogen Flux into DNA and RNA Precursors
The use of ¹³C and ¹⁵N labeled tracers enables the detailed interrogation of carbon and nitrogen metabolism within a single experiment. nih.gov High-resolution mass spectrometry can resolve and quantify the different isotopologues, providing a comprehensive view of how these elements from 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ are channeled into the synthesis of DNA and RNA precursors. nih.govkuleuven.be This methodology expands the scope of metabolic flux analysis beyond just carbon metabolism, offering direct evidence for nitrogen-carrying reactions in nucleotide synthesis. nih.gov
By tracking the incorporation of ¹³C and ¹⁵N, researchers can quantify the flux through de novo and salvage pathways for pyrimidine (B1678525) biosynthesis. nih.gov This allows for a deeper understanding of how cells maintain their nucleotide pools, which is crucial for proliferation and survival. The ability to simultaneously measure carbon and nitrogen fluxes provides a more complete picture of the metabolic network than using a single ¹³C label alone. nih.gov
Analysis of Fluorouracil (5-FU) Anabolism and Catabolism Pathways
5-Fluorouracil (B62378) (5-FU) is an antimetabolite that exerts its cytotoxic effects after being converted into several active metabolites. nih.govmdpi.com The anabolic pathway involves the conversion of 5-FU into fluorouridine monophosphate (FUMP), fluorouridine diphosphate (B83284) (FUDP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.govmdpi.com These metabolites can then be incorporated into RNA and DNA or inhibit crucial enzymes like thymidylate synthase. nih.govnih.gov
Using 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ as a tracer allows for the precise tracking of the labeled carbon and nitrogen atoms as they move through these anabolic steps. This helps in quantifying the rate of formation of each active metabolite. Conversely, the catabolic pathway, primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), breaks down 5-FU into inactive products. mdpi.comed.ac.uk Isotope tracing can also shed light on the rate of 5-FU degradation, providing a comprehensive view of its metabolic fate. mdpi.com
| Metabolite | Role in 5-FU Anabolism |
|---|---|
| Fluorouridine monophosphate (FUMP) | Initial product of 5-FU conversion. |
| Fluorouridine diphosphate (FUDP) | Intermediate in the formation of FUTP. |
| Fluorouridine triphosphate (FUTP) | Incorporated into RNA, leading to RNA damage. |
| Fluorodeoxyuridine monophosphate (FdUMP) | Inhibitor of thymidylate synthase, blocking DNA synthesis. nih.gov |
Enzymatic Transformations of 5'-Deoxyfluorouridine-13C,15N2 to Downstream Metabolites
The conversion of 5'-Deoxyfluorouridine to its various downstream metabolites is orchestrated by a series of enzymes. Thymidine (B127349) phosphorylase initially converts 5'-Deoxyfluorouridine to 5-FU. Subsequently, enzymes such as uridine (B1682114) phosphorylase, orotate (B1227488) phosphoribosyltransferase, and uridine kinase are involved in the anabolic conversion of 5-FU. mdpi.com For instance, thymidine kinase can activate 5-fluoro-2'-deoxyuridine (B1346552) (a related compound) to its monophosphate form. nih.gov
By using 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, researchers can trace the labeled atoms through these enzymatic steps. This allows for the study of enzyme kinetics and the relative activities of different enzymes in various tissues or cell types. nih.gov For example, comparing the activities of pyrimidine nucleoside phosphorylase (which cleaves the drug) and thymidine kinase (which activates it) can provide insights into the selective cytotoxicity of fluoropyrimidines in normal versus cancerous tissues. nih.gov
Dynamics of Metabolic Reprogramming in Preclinical Models
Cancer cells often exhibit altered metabolism to support their rapid growth and proliferation. Stable isotope tracing with compounds like 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is a powerful tool to study this metabolic reprogramming in preclinical settings, including cell culture systems and animal models. creative-proteomics.com
Stable Isotope Tracing in Mammalian Cell Culture Systems
Mammalian cell cultures are a fundamental tool for studying cellular metabolism. springernature.com Stable isotope-resolved metabolomics (SIRM) in cell culture allows for the detailed investigation of metabolic pathways under controlled conditions. springernature.comyoutube.com By introducing 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ into the culture medium, researchers can track the incorporation of the heavy isotopes into various intracellular metabolites over time. f1000research.com
This approach provides quantitative data on the flux through different metabolic pathways and can reveal how cancer cells rewire their metabolism in response to therapeutic agents. nih.gov Achieving a high incorporation of the stable isotope labels is crucial for accurate flux analysis, and in cell culture, it is possible to achieve steady-state labeling of over 95% in some pathways. f1000research.com
| Parameter | Description | Relevance in Isotope Tracing |
|---|---|---|
| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Quantified by tracking the rate of isotope incorporation into downstream metabolites. |
| Isotopologue Distribution | The relative abundance of different isotopic forms of a metabolite. | Provides detailed information about the pathways involved in the synthesis of the metabolite. |
| Metabolic Steady State | A condition where the concentrations of metabolites are constant over time. | Often a prerequisite for accurate metabolic flux analysis. nih.gov |
In Vivo Metabolic Flux Analysis in Preclinical Animal Models (e.g., Xenografts)
While cell culture studies are informative, in vivo models such as tumor xenografts in mice provide a more physiologically relevant context for studying cancer metabolism. nih.govbanrepcultural.org Stable isotope tracing in these models involves administering the labeled tracer, such as 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, to the animal and then analyzing the isotopic enrichment in tumors and other tissues. nih.gov
This in vivo approach allows for the investigation of how the tumor microenvironment and interactions between different organs influence cancer cell metabolism. kuleuven.be For example, studies have used ¹³C-labeled glucose and ¹⁵N-labeled glutamine to probe the metabolic activities of tumors in vivo. nih.gov While achieving high levels of isotopic labeling in vivo can be more challenging than in cell culture, techniques like repeated intravenous injections can enhance enrichment. nih.govbanrepcultural.org This type of analysis provides crucial insights into the metabolic phenotype of tumors in a whole-body context, which is essential for the development of effective cancer therapies. creative-proteomics.com
Recirculation of Endogenous Labeled CO2 in Metabolic Networks
The catabolism of the pyrimidine ring of 5-fluorouracil (5-FU), the active metabolite of 5'-Deoxyfluorouridine (5'-DFUR), ultimately leads to the production of α-fluoro-β-alanine (FBAL), ammonia (B1221849), and carbon dioxide. mdpi.comclinpgx.org When using this compound as a tracer, the labeled 13C atom from the pyrimidine ring is released as 13CO2. This labeled carbon dioxide can then enter the endogenous bicarbonate pool.
In vivo studies using other 13C-labeled tracers have demonstrated that this endogenously produced 13CO2 can be reincorporated into various metabolic pathways. nih.govnih.govbiorxiv.orgresearchgate.net This phenomenon, known as CO2 recycling or refixation, can lead to the labeling of metabolites that are not direct products of the initial tracer's catabolic pathway. For instance, 13CO2 can be utilized by carboxylating enzymes, such as pyruvate (B1213749) carboxylase, to form oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. nih.gov This can result in the appearance of M+1 isotopologues (molecules with a single 13C atom) in TCA cycle intermediates and other downstream metabolites like serine. nih.govbiorxiv.org
The extent of 13CO2 recirculation can provide valuable information about the activity of anaplerotic pathways, which replenish TCA cycle intermediates. The detection of 13C in metabolites distal to the direct catabolic pathway of 5'-DFUR would indicate significant CO2 refixation and provide a more comprehensive picture of whole-body metabolism.
Insights into Substrate Utilization and Metabolic Intermediates
Utilizing a dually labeled tracer like this compound allows for the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into various biomolecules. nih.govmdpi.com This dual-labeling strategy provides a more detailed understanding of substrate utilization and the flow of atoms through interconnected metabolic pathways.
Tracing of Specific Atomic Positions in Metabolites
The specific placement of 13C and 15N atoms in the this compound molecule allows for the precise tracing of their fate. The 13C label on the pyrimidine ring and the 15N labels on the same ring enable researchers to follow the biotransformation of the 5'-DFUR molecule.
Upon conversion to 5-FU, the labeled pyrimidine ring is subject to catabolism. The degradation of the ring would lead to the formation of metabolites where the original positions of the labeled atoms can be tracked. For example, the 15N atoms would be expected to be found in ammonia and subsequently incorporated into the body's nitrogen pool, potentially appearing in amino acids and other nitrogen-containing compounds. The 13C atom, as discussed, would be largely released as 13CO2.
By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, it is possible to identify the specific metabolites that have incorporated these stable isotopes and even determine the exact position of the label within the molecule. creative-proteomics.com This level of detail is crucial for elucidating complex metabolic transformations and identifying novel biochemical pathways.
To illustrate this, consider a hypothetical study tracking the metabolic fate of this compound. The following table represents potential mass isotopomer distributions in key metabolites, indicating the incorporation of the 13C and 15N labels.
Hypothetical Mass Isotopomer Distribution of Key Metabolites
| Metabolite | M+0 (Unlabeled) | M+1 (13C or 15N) | M+2 (13C15N or 15N2) | M+3 (13C15N2) |
|---|---|---|---|---|
| 5-Fluorouracil | Low | Low | Low | High |
| α-fluoro-β-alanine (FBAL) | Moderate | High | Moderate | Low |
| Glutamate | High | Moderate | Low | Low |
| Serine | High | Low | Very Low | Very Low |
This table is a hypothetical representation to illustrate the concept of tracing atomic positions and does not represent actual experimental data.
Quantification of Metabolic Flux Rates
Stable isotope tracing with compounds like this compound is a powerful technique for quantifying the rates of metabolic pathways, known as metabolic flux analysis (MFA). isotope.comnih.govnih.govresearchgate.net By measuring the rate of incorporation of the labeled atoms into downstream metabolites, researchers can calculate the flux through specific enzymatic reactions and entire pathways.
In the context of 5'-DFUR metabolism, 13C and 15N tracing can be used to quantify the rate of its conversion to 5-FU and the subsequent catabolism of 5-FU. This information is critical for understanding the pharmacokinetics and efficacy of this class of drugs.
The rate of appearance of 13CO2 in breath, for instance, could provide a real-time measure of the rate of 5-FU catabolism. Similarly, by monitoring the enrichment of 15N in the amino acid pool over time, the rate of nitrogen flux from the pyrimidine ring to other nitrogen-containing biomolecules can be determined.
A hypothetical data table illustrating the quantification of metabolic flux rates is presented below.
Hypothetical Metabolic Flux Rates Determined by this compound Tracing
| Metabolic Pathway | Flux Rate (nmol/kg/hr) | Method of Measurement |
|---|---|---|
| 5'-DFUR to 5-FU Conversion | 150 ± 25 | LC-MS analysis of labeled 5-FU in plasma |
| 5-FU Catabolism (via 13CO2 production) | 120 ± 18 | Breath analysis of 13CO2 enrichment |
| Nitrogen flux from 5-FU to Glutamate | 15 ± 5 | GC-MS analysis of 15N-Glutamate in tissue |
This table contains hypothetical data to illustrate the concept of quantifying metabolic flux rates and does not represent actual experimental findings.
By applying mathematical models to the isotopic labeling data, a comprehensive map of metabolic fluxes can be generated, offering a dynamic view of cellular metabolism and its response to various stimuli. nih.govresearchgate.net
Preclinical Pharmacokinetic and Disposition Studies Utilizing 5 Deoxyfluorouridine 13c,15n2
Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
Preclinical ADME studies provide a comprehensive profile of a drug candidate's journey through a biological system. srce.hrresearchgate.net For 5'-Deoxyfluorouridine, these investigations in various animal models are critical to understanding its potential as a prodrug. The use of the 13C,15N2 labeled variant allows for unambiguous differentiation between the administered compound and its metabolites from endogenous molecules, ensuring accurate quantification and characterization.
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro metabolic stability assays are a cornerstone of early ADME assessment, offering insights into a compound's susceptibility to metabolic enzymes. wuxiapptec.comnuvisan.com These tests typically involve incubating the compound with liver fractions, such as microsomes or cytosol, from preclinical species and humans to measure its rate of degradation. wuxiapptec.com
Studies on 5'-Deoxyfluorouridine (5'-dFUrd) have identified several key metabolic products. The primary metabolic pathway involves the conversion of 5'-dFUrd to the active agent, 5-fluorouracil (B62378) (FUra). nih.govresearchgate.net In in vitro experiments using Ehrlich ascites tumor cells, the only detectable metabolites were FUra, 5-fluorouridine (B13573) 5'-monophosphate, and 5-fluorouridine 5'-triphosphate. nih.govresearchgate.net Notably, novel metabolites were not found in the acid-soluble fractions or in plasma from mice administered the compound. nih.govresearchgate.net However, another study identified N3-methyl-5'-deoxy-5-fluorouridine as a novel, non-toxic metabolite, suggesting that biomethylation could be a competing detoxification pathway that may alter the drug's bioavailability. nih.gov This methylated metabolite was not recognized as a substrate by thymidine (B127349) phosphorylase, the enzyme required for conversion to 5-FU, explaining its lack of cytotoxicity. nih.gov
Table 1: Identified Metabolites of 5'-Deoxyfluorouridine in Preclinical Studies
| Metabolite | Metabolic Pathway | Activity | Reference |
|---|---|---|---|
| 5-Fluorouracil (FUra) | Phosphorolytic cleavage | Active | nih.govresearchgate.net |
| 5-Fluorouridine 5'-monophosphate (FUMP) | Anabolic activation of FUra | Active | nih.govresearchgate.net |
| 5-Fluorouridine 5'-triphosphate (FUTP) | Anabolic activation of FUra | Active | nih.govresearchgate.net |
| N3-methyl-5'-deoxy-5-fluorouridine | Biomethylation | Inactive/Non-toxic | nih.gov |
Ex Vivo Tissue Distribution Analysis of Labeled Compound and Metabolites
Understanding where a drug and its metabolites accumulate in the body is critical. Ex vivo tissue distribution studies, often employing labeled compounds like 5'-Deoxyfluorouridine-13C,15N2, measure concentrations in various organs and tissues after administration to animal models.
In studies with tumor-bearing mice and rats, the distribution of 5-FU derived from orally administered 5'-Deoxyfluorouridine was examined. nih.gov The results showed that the levels of 5-FU derived from 5'-DFUR were highest in the tumors compared to other tissues at 3, 4, and 24 hours post-administration. nih.gov This selective distribution of 5-FU in tumor tissues was not observed after the administration of 5-FU itself, suggesting that the 5'-deoxyribose part of the molecule acts as an effective carrier to target cancer tissues. nih.gov This tumor-selective accumulation is a key aspect of its action as a prodrug.
Pharmacokinetic Parameter Estimation in Animal Models
Pharmacokinetic studies in animal models are performed to quantify the time course of a drug's concentration in the body. Key parameters such as clearance, volume of distribution, and elimination half-life are determined.
In pharmacokinetic studies conducted in rats, 5'-deoxy-5-fluorouridine (dFUR) was compared with 5-fluorouracil (FU). nih.gov The area under the blood concentration-time curve for dFUR was 40- to 100-fold higher than that of FU. nih.gov The data indicated that both compounds were eliminated by nonlinear kinetics, with their metabolism becoming saturated at more rapid administration rates. nih.gov
Table 2: Selected Pharmacokinetic Parameters of 5'-Deoxyfluorouridine (dFUR) and 5-Fluorouracil (FU) in Rats Following Intravenous Bolus Injection
| Parameter | 5'-Deoxyfluorouridine (dFUR) | 5-Fluorouracil (FU) | Reference |
|---|---|---|---|
| Blood Clearance (ml x kg⁻¹ x min⁻¹) | 18 | 44 | nih.gov |
| Protein Binding (Free Fraction) | ~1.0 (Indistinguishable from unity) | ~1.0 (Indistinguishable from unity) | nih.gov |
Role of Metabolic Enzymes and Transporters in this compound Disposition
The disposition of 5'-Deoxyfluorouridine is heavily dependent on the activity of specific enzymes that mediate its conversion to the active cytotoxic agent, 5-fluorouracil. Understanding the roles of these enzymes is crucial for predicting efficacy and inter-individual variability.
Investigation of Enzyme-Mediated Conversions (e.g., Carboxylesterase, Cytidine (B196190) Deaminase, Thymidine Phosphorylase)
5'-Deoxyfluorouridine is an intermediate in the multi-step activation of the oral prodrug capecitabine (B1668275). clinpgx.org Capecitabine is first metabolized by carboxylesterase, an enzyme found in the liver, to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). clinpgx.orgnih.govresearchgate.net Subsequently, cytidine deaminase, which is highly active in the liver and tumor tissues, converts 5'-DFCR to 5'-Deoxyfluorouridine (5'-DFUR). clinpgx.orghmdb.ca
The final and rate-limiting step in the bioactivation is the conversion of 5'-DFUR to 5-fluorouracil (5-FU). This reaction is catalyzed by thymidine phosphorylase (TP). hmdb.canih.gov Thymidine phosphorylase expression is often significantly higher in various malignant tumors compared to surrounding normal tissues. nih.gov This differential expression is the basis for the tumor-selective activation of 5'-DFUR, leading to higher concentrations of the active drug 5-FU at the tumor site. nih.govnih.gov
Understanding Metabolic Pathways influencing Prodrug Bioactivation
The bioactivation of 5'-Deoxyfluorouridine is a clear example of a targeted prodrug strategy. The metabolic pathway is a sequential, three-enzyme process that ultimately releases 5-FU within tumor cells.
Initial Conversion (from Capecitabine): Carboxylesterase and cytidine deaminase act sequentially in the liver to convert capecitabine into 5'-Deoxyfluorouridine. clinpgx.org
Tumor-Selective Activation: 5'-Deoxyfluorouridine is then converted to 5-FU by thymidine phosphorylase. hmdb.canih.gov The elevated levels of this enzyme in many tumor types are a key factor for the selective generation of 5-FU in cancer tissue. nih.gov
Anabolic Activation of 5-FU: Once formed, 5-FU undergoes further intracellular "anabolic" conversion into its active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) and 5-fluorouridine 5'-triphosphate (FUTP). nih.govnih.gov FdUMP is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair, while FUTP can be incorporated into RNA, disrupting its function. nih.govnih.gov
The entire pathway relies on the initial enzymatic conversion of 5'-Deoxyfluorouridine to create the 5-FU pool, which is then available for further activation to its cytotoxic forms. nih.govresearchgate.net The absence of a 5'-hydroxyl group on 5'-Deoxyfluorouridine prevents its direct conversion to a nucleotide, necessitating the initial cleavage to 5-FU. nih.govresearchgate.net
In Vitro to In Vivo Extrapolation Methodologies for Preclinical Disposition Modeling
In vitro to in vivo extrapolation (IVIVE) represents a critical methodology in preclinical drug development, aiming to predict the in vivo pharmacokinetic properties of a compound from in vitro data. This approach is instrumental in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding further development and predicting human pharmacokinetics. The use of stable isotope-labeled compounds, such as this compound, is particularly valuable in these studies, offering a precise way to trace the compound and its metabolites.
The core principle of IVIVE is to integrate in vitro experimental results with physiological and mathematical models to simulate the compound's behavior in a whole organism. nih.gov This process typically involves determining key parameters in isolated systems, such as liver microsomes or hepatocytes, and then using these parameters within physiologically based pharmacokinetic (PBPK) models. nih.gov These models incorporate physiological data of the preclinical species, such as organ blood flow and tissue volumes, to predict the in vivo disposition of the drug.
For a compound like 5'-Deoxyfluorouridine, a crucial aspect of its disposition is its metabolic conversion. In vitro studies have shown that 5'-Deoxy-5-fluorouridine (5'-dFUrd) is metabolized to 5-fluorouracil (FUra). nih.govresearchgate.net This conversion is a critical step for its subsequent pharmacological activity. The use of this compound in these in vitro systems allows for unambiguous identification and quantification of its metabolites through mass spectrometry, distinguishing them from any endogenous compounds.
The enzymatic kinetics of this conversion are a key input for IVIVE models. For instance, the affinity of 5'-dFUrd for the enzyme responsible for its conversion, nucleoside phosphorylase, has been determined in vitro. nih.govresearchgate.net
| Compound | Enzyme | K_m (mM) |
| 5'-Deoxy-5-fluorouridine | Nucleoside Phosphorylase | 0.633 |
| 5-Fluoro-2'-deoxyuridine | Nucleoside Phosphorylase | 0.278 |
| 5-Fluorouridine | Nucleoside Phosphorylase | 0.049 |
This kinetic data, generated from in vitro systems, is then scaled to predict the rate of metabolism in the liver and other tissues in vivo. The scaling process involves accounting for the amount of metabolic enzymes in the in vitro system relative to the whole organ.
The subsequent steps in the disposition of 5'-dFUrd involve the further metabolism of FUra to active nucleotides, such as 5-fluorouridine 5'-triphosphate and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). nih.govresearchgate.net IVIVE methodologies can also be applied to model the intracellular concentrations of these active metabolites, which are directly related to the compound's pharmacological effect.
A generalized workflow for the IVIVE of this compound disposition would involve the following steps:
| Step | Description | Key Parameters |
| 1. In Vitro Metabolism Studies | Incubation of this compound with liver microsomes, hepatocytes, or recombinant enzymes to identify metabolic pathways and determine kinetic parameters. | Intrinsic clearance (CL_int), Michaelis-Menten constant (K_m), Maximum velocity (V_max) |
| 2. Determination of Physicochemical Properties | Measurement of properties that influence distribution, such as lipophilicity and plasma protein binding. | LogP, fraction unbound in plasma (f_u) |
| 3. Scaling of In Vitro Data | Extrapolation of in vitro metabolic rates to the whole organ level using physiological scaling factors. | Microsomal protein per gram of liver, hepatocytes per gram of liver |
| 4. PBPK Modeling | Integration of scaled metabolic data and physicochemical properties into a PBPK model that simulates the drug's time course in various tissues and fluids. | Organ volumes, blood flow rates |
| 5. Model Verification | Comparison of the model predictions with in vivo pharmacokinetic data from preclinical species to refine the model. | Plasma concentration-time profiles |
The accuracy of IVIVE predictions can be influenced by several factors, including the choice of the in vitro system and the mathematical models used for scaling. nih.gov For compounds where transport proteins play a significant role in disposition, in vitro systems that incorporate these transporters are necessary for accurate predictions. While challenges remain in accurately predicting the disposition of all compounds, IVIVE is a powerful tool in preclinical research that reduces the reliance on animal studies and provides valuable insights into the pharmacokinetic behavior of new chemical entities.
Mechanistic Elucidation of Biochemical Processes Through Isotopic Tracing with 5 Deoxyfluorouridine 13c,15n2
Characterization of Enzyme Reaction Mechanisms and Kinetics
Isotopically labeled compounds like 5'-Deoxyfluorouridine-13C,15N2 are instrumental in elucidating the intricate details of enzyme-catalyzed reactions. By tracing the transformation of the labeled molecule, researchers can identify metabolites, delineate reaction pathways, and calculate key kinetic parameters.
The metabolic activation of 5'-deoxy-5-fluorouridine (5'-dFUrd) is a critical step for its biological activity and is dependent on its enzymatic conversion to 5-fluorouracil (B62378) (FUra). nih.gov This conversion is primarily catalyzed by nucleoside phosphorylase. The use of this compound enables researchers to follow the cleavage of the glycosidic bond and the subsequent incorporation of the ¹³C- and ¹⁵N-labeled pyrimidine (B1678525) base into various downstream metabolites.
Kinetic studies of the enzymes involved in this metabolic cascade can be performed with high precision. For instance, the affinity of 5'-dFUrd for nucleoside phosphorylase isolated from Ehrlich ascites tumor cells has been determined, providing a basis for understanding its conversion rate. nih.gov By using the isotopically labeled substrate, researchers can employ techniques like NMR or mass spectrometry to directly measure the rates of substrate consumption and product formation in real-time, even in complex biological mixtures. This allows for the accurate determination of Michaelis-Menten constants (Kₘ) and maximal reaction velocities (Vₘₐₓ).
Table 1: Michaelis-Menten Constants (Kₘ) for Nucleoside Phosphorylase
| Substrate | Kₘ (mM) |
|---|---|
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 0.633 nih.gov |
| 5-Fluoro-2'-deoxyuridine (B1346552) | 0.278 nih.gov |
| 5-Fluorouridine (B13573) | 0.049 nih.gov |
This table presents the Michaelis-Menten constants (Kₘ) of nucleoside phosphorylase from Ehrlich ascites tumor cells for 5'-dFUrd and related fluoropyrimidines. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
The subsequent metabolism of the resulting FUra leads to the formation of active nucleotides, 5-fluorouridine 5'-triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). nih.gov The latter is a potent inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. Tracing the ¹³C and ¹⁵N labels from this compound into these active metabolites provides a definitive method for confirming the metabolic pathway and quantifying the efficiency of each enzymatic step.
Probing Protein-Nucleic Acid Interactions and Ligand Binding
The incorporation of stable isotopes is a cornerstone of modern structural biology, particularly for studying the interactions between small molecules, nucleic acids, and proteins using NMR spectroscopy. The ¹³C and ¹⁵N labels in this compound serve as sensitive NMR probes to characterize binding events and conformational changes upon interaction.
Once metabolized and incorporated into RNA as labeled 5-fluorouridine, the compound can be used to study RNA-protein interactions. nih.gov The ¹³C and ¹⁵N nuclei provide specific signals that can be monitored to report on the local chemical environment. Changes in the chemical shifts or relaxation properties of these labeled nuclei upon protein binding can identify the specific nucleotides involved in the interaction and characterize the binding interface. This approach is invaluable for understanding how fluoropyrimidines incorporated into RNA may alter the recognition by RNA-binding proteins, thereby affecting RNA stability and function. nih.gov
Furthermore, fluorine-19 (¹⁹F) NMR, often used in conjunction with ¹³C and ¹⁵N labeling, is a powerful technique for studying ligand binding. nih.gov The fluorine atom naturally present in 5'-Deoxyfluorouridine provides a highly sensitive NMR probe. By creating doubly or triply labeled molecules (e.g., ¹³C, ¹⁵N, ¹⁹F), researchers can perform sophisticated multi-dimensional NMR experiments to gain detailed structural and dynamic information about the ligand-target complex. For example, ¹⁹F NMR lineshape analysis can be used to quantify the kinetics (on- and off-rates) and thermodynamics of binding between the fluoropyrimidine metabolite and its protein or nucleic acid target. nih.gov
Table 2: Applications of Isotopic Labeling in Binding Studies
| Isotope(s) | Technique | Information Gained |
|---|---|---|
| ¹³C, ¹⁵N | NMR Spectroscopy | Identification of binding interface, conformational changes, structural dynamics |
| ¹⁹F | 1D/2D NMR Spectroscopy | Binding affinity (K₋), kinetic rate constants (k₋ₒₙ, k₋ₒff), thermodynamics |
| ¹³C, ¹⁵N, ¹⁹F | Multi-dimensional NMR | High-resolution structural and dynamic characterization of complexes |
This table summarizes how different isotopic labels in fluoropyrimidine analogs are used in various NMR techniques to probe protein-nucleic acid and ligand binding interactions.
Understanding the Basis of Cellular Responses in Research Models
Tracing the metabolic fate of a drug within a cellular model is crucial for understanding its mechanism of action, efficacy, and potential resistance mechanisms. In vitro studies using Ehrlich ascites tumor cells have shown that 5'-dFUrd is metabolized into FUra, 5-fluorouridine 5'-monophosphate, and 5-fluorouridine 5'-triphosphate. nih.gov Significant incorporation of the radiolabeled drug into RNA has also been observed. nih.gov
By using this compound, these processes can be monitored with greater specificity and without the use of radioactivity. Mass spectrometry-based metabolomics can track the labeled carbon and nitrogen atoms as the parent compound is converted into its various intracellular metabolites. This allows for a quantitative assessment of the flux through different metabolic pathways. Researchers can determine the extent to which the compound is converted to FdUMP, leading to the inhibition of thymidylate synthetase, versus its incorporation into RNA via FUTP. nih.gov This balance is often a key determinant of the cellular response.
The stable isotope labels also allow for the use of techniques like NanoSIMS (nanoscale secondary ion mass spectrometry), which can provide subcellular spatial resolution of the labeled compound and its metabolites. This can reveal whether the drug accumulates in specific organelles, such as the nucleus or mitochondria, providing further clues about its mechanism of action. Understanding these cellular responses in research models is essential for predicting the compound's effects in more complex biological systems.
Development of Isotopic Probes for Specific Biochemical Readouts
The synthesis of molecules like this compound is a prime example of the development of advanced isotopic probes designed for specific and sensitive biochemical readouts. These probes are engineered to be chemically identical to their unlabeled counterparts, ensuring they participate in biological processes in the same manner, but their isotopic composition allows them to be distinguished and quantified by analytical instruments.
The combination of ¹³C and ¹⁵N labeling is particularly powerful. It facilitates the use of heteronuclear NMR experiments that can resolve spectral overlap and provide detailed structural information. nih.gov In mass spectrometry, the known mass shift introduced by the heavy isotopes allows for the unambiguous identification of the compound and its metabolites, even in highly complex biological samples, and enables the use of isotope dilution mass spectrometry for precise quantification.
These stable isotope-labeled probes are essential tools for:
Metabolic Flux Analysis: Quantifying the rate of metabolic conversion through specific enzymatic pathways.
Target Engagement Studies: Directly measuring the binding of a drug or its metabolite to its intended molecular target within a cell or organism.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the compound and correlating its concentration with a biological response.
Probing DNA/RNA Reactivity: Using mass-tagged bases to investigate sequence-selective reactions and modifications within nucleic acids. nih.gov
The development and application of such multi-labeled probes are critical for advancing our understanding of biochemistry and pharmacology, enabling researchers to ask and answer questions with a level of detail that was previously unattainable.
Future Directions in Research with Isotopically Labeled 5 Deoxyfluorouridine Analogues
Advancements in Isotopic Labeling Strategies for Complex Biomolecules
The synthesis of isotopically labeled analogues of complex biomolecules like 5'-deoxyfluorouridine is crucial for in-depth metabolic and pharmacokinetic studies. Recent advancements in labeling strategies are enabling more precise and efficient incorporation of stable isotopes into drug molecules.
Late-Stage Functionalization: A significant advancement is the development of late-stage functionalization techniques. These methods allow for the selective incorporation of isotopes into specific positions within a molecule at the final stages of synthesis. musechem.com This approach enhances efficiency and safety by minimizing the number of steps involving isotopic materials. musechem.com
Enzymatic Synthesis: For nucleic acids and their analogues, enzymatic in vitro transcription methods are commonly employed. isotope.comnih.gov These techniques use enzymes like T7 RNA polymerase to construct labeled RNA molecules from labeled ribonucleoside triphosphates (rNTPs). isotope.comnih.gov Similarly, labeled DNA oligonucleotides can be synthesized using DNA polymerase and labeled deoxyribonucleoside triphosphates (dNTPs). isotope.com An advantage of enzymatic methods is the ability to produce large quantities of oligonucleotides, exceeding 50 nucleotides in length. isotope.com
Chemoenzymatic Methods: To overcome challenges in studying larger nucleic acid structures by NMR, chemoenzymatic methods for incorporating ¹³C-methyl and aromatic ¹⁵N- and ¹⁹F–¹³C-labels have been developed. researchgate.net These strategies aim to push the size limits of nucleic acid structures that can be effectively analyzed. researchgate.net
Hydrogen Isotope Exchange (HIE): Innovative hydrogen isotope exchange reactions using deuterium (B1214612) or tritium (B154650) gas as the isotopic source have been developed. These methods can be efficiently applied to a variety of drug-candidate compounds, including small molecules and peptides. europa.eu
The following table summarizes key advancements in isotopic labeling strategies:
| Labeling Strategy | Description | Key Advantages | Reference |
| Late-Stage Functionalization | Selective incorporation of isotopes at the final stages of synthesis. | Enhanced efficiency and safety. | musechem.com |
| Enzymatic Synthesis | Use of enzymes like RNA and DNA polymerase to incorporate labeled nucleotides. | Production of large quantities of labeled oligonucleotides. | isotope.comnih.gov |
| Chemoenzymatic Methods | Combination of chemical and enzymatic steps for specific labeling. | Enables NMR studies of larger nucleic acid structures. | researchgate.net |
| Hydrogen Isotope Exchange (HIE) | Use of deuterium or tritium gas for hydrogen isotope exchange. | Efficient application to a wide range of drug candidates. | europa.eu |
Integration of Omics Data with Stable Isotope Tracing for Systems-Level Understanding
The integration of stable isotope tracing with various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a comprehensive, systems-level understanding of cellular metabolism and drug action. mdpi.comosthus.com This multi-omics approach allows researchers to connect changes in gene expression, protein levels, and metabolic fluxes, offering a more holistic view of the biological system's response to a drug like 5'-deoxyfluorouridine. mdpi.comosthus.com
Stable isotope tracing is a powerful tool for monitoring cancer metabolism both in vitro and in vivo. nih.gov When combined with metabolomics, it allows for the assessment of not just metabolite concentrations, but also the activities of metabolic pathways (metabolic fluxes). eurisotop.com This distinction is critical, as changes in metabolite levels can result from either increased production or decreased consumption, which have different therapeutic implications. eurisotop.com
The integration of different omics datasets can be approached through several methods:
Conceptual Integration: Linking different omics data based on existing knowledge and databases, such as shared genes, proteins, or pathways. mdpi.com
Statistical Integration: Employing statistical methods to correlate data from different omics levels.
Model-Based Integration: Using computational models to simulate and analyze the interactions between different molecular layers. mdpi.com
Network-Based Integration: Constructing networks to visualize and analyze the relationships between different biological entities. mdpi.com
By integrating data from stable isotope tracing of 5'-Deoxyfluorouridine-13C,15N2 with transcriptomic and proteomic data, researchers can elucidate how the drug affects not only its direct metabolic pathways but also the expression of genes and proteins involved in those and related pathways. This integrated approach can help identify biomarkers for drug response and resistance.
Innovative Applications in Preclinical Drug Discovery and Development Research
Isotopically labeled compounds like this compound are invaluable tools in preclinical drug discovery and development. iris-biotech.de They are routinely used to investigate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comiris-biotech.dechemicalsknowledgehub.com
Metabolic Pathway Elucidation: Stable isotope tracing allows for the precise mapping of a drug's metabolic fate. metsol.com For instance, studies with radiolabeled 5'-deoxy-5-fluorouridine (5'-dFUrd) have shown that its primary metabolic products are 5-fluorouracil (B62378) (FUra), 5-fluorouridine (B13573) 5'-monophosphate, and 5-fluorouridine 5'-triphosphate. nih.govresearchgate.net It was concluded that the anticancer activity of 5'-dFUrd is likely dependent on its enzymatic conversion to FUra. nih.govresearchgate.net
Quantitative Metabolomics: Stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis of metabolites by mass spectrometry. iris-biotech.de This allows for accurate measurement of endogenous metabolite levels and their changes in response to drug treatment. iris-biotech.de
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The use of labeled drugs helps in understanding the pharmacokinetic profile of new chemical entities, ensuring their safety and efficacy before advancing to clinical trials. musechem.com Deuterium labeling, for example, can enhance the metabolic stability of a drug, leading to improved pharmacokinetic properties such as a longer half-life. musechem.com
The following table highlights innovative applications of isotopically labeled analogues in preclinical research:
| Application | Description | Significance |
| Metabolic Fate Mapping | Tracing the conversion of the parent drug into its various metabolites. | Elucidates the mechanism of action and identifies active metabolites. |
| Quantitative Bioanalysis | Using labeled compounds as internal standards for accurate quantification of drug and metabolite concentrations in biological matrices. | Essential for robust pharmacokinetic and ADME studies. |
| Enzyme Kinetics | Determining the kinetic parameters (e.g., Km) of enzymes involved in drug metabolism. | Provides insights into the efficiency of metabolic conversion. |
| Mechanism of Action Studies | Investigating the incorporation of drug metabolites into macromolecules like RNA and DNA. | Helps to understand the cytotoxic effects of the drug. |
Computational Modeling and Simulation for Predictive Metabolic and Pharmacokinetic Research
Computational modeling and simulation are increasingly being used to predict the metabolic and pharmacokinetic behavior of drugs, including fluoropyrimidines. nih.govuni-bonn.de Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates drug-specific properties with physiological information to simulate the ADME processes in the body. nih.goviapchem.org
By combining PBPK models with data from stable isotope tracing studies, researchers can develop more accurate and predictive models. For example, a mechanistic PK/PD model for 5-fluorouracil (5-FU) was developed to analyze its treatment outcome in colon cancer. nih.gov This model included detailed descriptions of 5-FU's cellular metabolism, incorporation into RNA and DNA, and inhibition of thymidylate synthetase. nih.gov
The integration of in vitro, in silico, and in vivo data is a key aspect of modern PBPK modeling. mdpi.com Computer simulation models can predict ADME outcomes, such as the rate and extent of absorption, using a limited number of in vitro data inputs. nih.gov These models can also be used to investigate the impact of genetic polymorphisms, drug-drug interactions, and different formulations on a drug's pharmacokinetics and pharmacodynamics. mdpi.com
For instance, PBPK modeling has been successfully used to predict the impact of CYP2C9 genetic polymorphisms on the pharmacokinetics of flurbiprofen. mdpi.com Such models can help in personalizing drug therapy by predicting the optimal dosing regimen for individual patients. uni-bonn.de
The synergy between stable isotope tracing and computational modeling offers a powerful approach for:
Predicting human pharmacokinetics from preclinical data.
Investigating the impact of intrinsic and extrinsic factors on drug disposition.
Optimizing clinical trial design by simulating different dosing scenarios.
Supporting regulatory submissions with robust, mechanistically based data.
Q & A
Q. What is the primary application of 5'-Deoxyfluorouridine-13C,15N2 in nucleic acid research?
this compound is a stable isotope-labeled analog of doxifluridine, enabling precise tracking of DNA synthesis, repair, and metabolism. Its incorporation into DNA allows researchers to study nucleic acid dynamics using advanced techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The 13C and 15N isotopes enhance detection sensitivity, particularly in quantifying metabolic flux in cancer cell models or DNA-protein interaction studies .
Q. How does the isotopic labeling of 5'-Deoxyfluorouridine influence its solubility in experimental setups?
The compound is slightly soluble in DMSO and methanol, necessitating pre-experimental solubility testing. For in vitro assays, dissolve small aliquots in DMSO (≤1% v/v final concentration) and dilute with aqueous buffers. If precipitation occurs, alternative solvents like methanol or phosphate-buffered saline (PBS) may be used, but solvent biocompatibility must be validated to avoid cytotoxicity .
Q. What analytical methods are recommended for verifying the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–270 nm) is standard for purity assessment (>95%). Isotopic enrichment should be confirmed via high-resolution mass spectrometry (HR-MS) and 13C/15N NMR to ensure >98% isotopic incorporation. Cross-validate with unlabelled doxifluridine (CAS 3094-09-5) to rule out isotopic dilution artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thymidine phosphorylase activation assays using this compound?
Discrepancies in reported IC50 values (e.g., 0.62 μM in PC9-DPE2 cells) may arise from:
Q. What experimental design considerations are critical for tracking this compound in DNA repair studies?
- Cell synchronization : Use serum starvation or thymidine block to synchronize cells in S-phase for controlled DNA incorporation.
- Pulse-chase labeling : Administer the compound for 2–4 hours, then replace with unlabeled media to monitor repair kinetics.
- DNA extraction : Isolate DNA using phenol-chloroform methods to avoid isotopic dilution from RNA or free nucleotides.
- Data normalization : Express isotopic enrichment as a ratio of 13C/12C or 15N/14N in digested DNA samples .
Q. How can isotopic contamination be mitigated in nitrogen fixation assays involving 15N-labeled compounds?
Commercial 15N2 gas stocks are often contaminated with 15N-ammonium or nitrate, leading to overestimated nitrogen fixation rates. For this compound:
- Purification : Pre-treat gas stocks with acid-washed filters or distillation.
- Blanks : Include negative controls (unlabeled compound) to subtract background 15N signals.
- Validation : Use algae cultures (e.g., Dunaliella tertiolecta) as a bioassay to detect residual 15N contaminants .
Q. What are the limitations of using this compound in pharmacokinetic (PK) studies?
- Isotope effects : The 15N label may alter hydrogen bonding in uracil rings, affecting binding to thymidylate synthase.
- Metabolic interference : Fluorine at the 5-position slows catabolism, but 13C in the ribose moiety may perturb glycosidic bond stability.
- Analytical sensitivity : Use tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish labeled metabolites from endogenous analogs .
Methodological Resources
- Synthesis : For custom-labeled analogs, refer to protocols for 2’-Deoxy-3’,5’-di-O-benzoyl derivatives (CAS 1267650-42-9) as intermediates .
- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles .
- Ethical compliance : Adhere to institutional guidelines for isotope disposal and radiation safety (even for stable isotopes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
